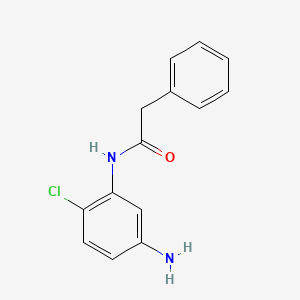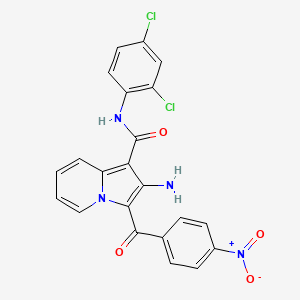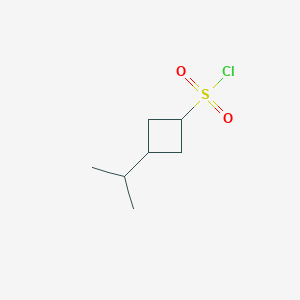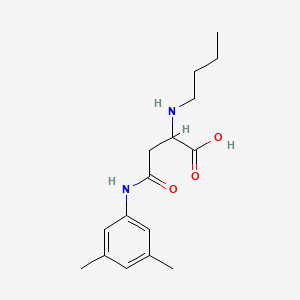![molecular formula C20H24FN3O2 B2838813 2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)acetamide CAS No. 486457-24-3](/img/structure/B2838813.png)
2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)acetamide” is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug development and molecular studies. The linear formula of this compound is C20H24FN3O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H24FN3O2 . It has a molecular weight of 357.432 .Physical And Chemical Properties Analysis
The compound “2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)acetamide” has a molecular weight of 357.432 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Pharmacokinetic Modulation
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can enhance the absorption, distribution, metabolism, and excretion (ADME) of the drug, improving its overall effectiveness.
Neuropharmacological Applications
Substituted phenylpiperazines are often neuropharmacologically active compounds . They are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic and serotoninergic receptors .
Treatment of Various Disease States
Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Potential Treatments for Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Research is ongoing to explore the full potential of these applications.
Use in Antibiotic Drugs
Known antibiotic drugs like Ciprofloxacin and Ofloxacin also contain the piperazine ring . This suggests that the compound could potentially be used in the development of new antibiotics.
Use in Psychoactive Substances
Piperazine derivatives are also used as psychoactive substances, sometimes used illegally for recreational purposes . While this is not a therapeutic application, it is a significant aspect of the compound’s use.
Radioligand Development
The compound can be used in the development of radioligands, such as the highly selective dopamine D4 ligand [18F]FAUC 316 . Radioligands are radioactive biochemical substances used in research and medical imaging.
Cancer Treatment
Olaparib, a poly ADP ribose polymerase (PARP) inhibitor useful in the treatment of cancers, shares a similar structure with the compound . This suggests potential applications in cancer treatment.
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-8-2-16(3-9-19)14-22-20(25)15-23-10-12-24(13-11-23)18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPWXJJVVSZTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2838731.png)

![tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838733.png)

![7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2838739.png)

![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)
![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)


![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)

![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)